

Functional assays to validate activity of Methyltetrazine-labeled antibodies.

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-Acid

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A Researcher's Guide to Validating Methyltetrazine-Labeled Antibodies

The advent of bioorthogonal chemistry has revolutionized the way researchers modify antibodies for applications ranging from diagnostics and imaging to the development of antibody-drug conjugates (ADCs). The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine (MTz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity in biological systems. However, the chemical modification of an antibody, a finely tuned biological molecule, risks altering its functional integrity.

This guide provides an objective comparison of functional assays used to validate the activity of methyltetrazine-labeled antibodies. It offers quantitative data from published studies, detailed experimental protocols, and workflow diagrams to assist researchers in ensuring their conjugated antibodies retain their essential antigen-binding capabilities.

Impact of Labeling on Antibody Function: A Quantitative Look

A primary concern during antibody conjugation is whether the modification process affects the antibody's affinity for its target antigen. Bioorthogonal labeling via methyltetrazine is designed to be minimally perturbing. Studies consistently show that when performed under optimized conditions, the impact on binding affinity is negligible.

The following tables summarize experimental data comparing the binding affinities of antibodies before and after modification with TCO or methyltetrazine moieties.

| Antibody Target | Antibody | **Modification

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